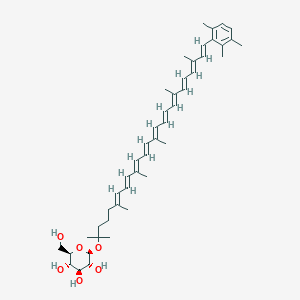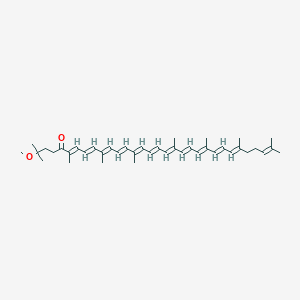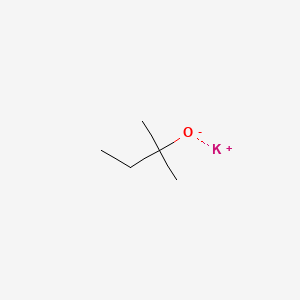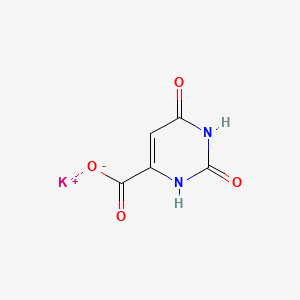
Orotate de potassium
Vue d'ensemble
Description
Potassium orotate is a compound formed by the complexation of potassium ions with orotic acid. It is known for its role in the synthesis of pyrimidines, which are vital components of nucleic acids. Research in the field of inorganic chemistry and material science has explored its synthesis, molecular structure, chemical reactions, and various properties.
Synthesis Analysis
The novel polymeric potassium complex with a new coordination mode of orotic acid, [K(μ5-H2Or)(μ-H2O)]n, represents a significant development in the synthesis of potassium orotate complexes. This synthesis involves a unique coordination mode of orotic acid, offering insights into the structural versatility of potassium orotate complexes (Yeşilel, Kaştaş, & Büyükgüngör, 2007).
Molecular Structure Analysis
The molecular structure of potassium orotate complexes is characterized by polynuclear seven-coordinated potassium sites. The orotate ligand exhibits a unique coordination mode, demonstrating the compound's structural complexity and the potential for forming diverse molecular architectures (Yeşilel, Kaştaş, & Büyükgüngör, 2007).
Chemical Reactions and Properties
Research into the chemical reactions and properties of potassium orotate has led to the development of methods for forming coordination polymers with significant physicochemical properties. These studies offer insights into the reactions potassium orotate can undergo and its potential applications in materials science (Siddiqui, Bharati, & Lama, 2020).
Physical Properties Analysis
The physical properties of potassium orotate, such as solubility and thermal behavior, have been explored through studies focusing on its structural and physicochemical characteristics. These investigations reveal the impact of different tautomeric forms on the compound's solubility and the thermal stability of its coordination complexes (Kanunnikova, Aksenova, Karban, Muhgalin, Senkovski, & Ladjanov, 2017).
Chemical Properties Analysis
The chemical properties of potassium orotate are significantly influenced by its coordination chemistry and the ability to form various tautomeric structures. Studies have shown that the tautomeric forms of potassium orotate exhibit distinct physicochemical and biological activities, indicating the compound's versatility and potential applications in various fields (Kanunnikova, Aksenova, Karban, Muhgalin, Senkovski, & Ladjanov, 2017).
Applications De Recherche Scientifique
Complément alimentaire
L'orotate de potassium est utilisé comme source de potassium dans les compléments alimentaires . Il s'agit de l'un des sels d'acide orotique qui sont ajoutés à des fins nutritionnelles aux compléments alimentaires .
Amélioration de la fonction hépatique
L'this compound s'est avéré avoir un effet bénéfique sur les troubles de la fonction de production d'albumine du foie . Il aide à améliorer le métabolisme des protéines, ce qui est crucial pour la fonction hépatique .
Santé cardiaque
L'this compound est utilisé en pratique médicale pour traiter les modifications dystrophiques du myocarde, qui peuvent survenir à la suite de processus pathologiques ou d'une surcharge physique . Cela en fait un composé précieux pour la santé cardiaque.
Métabolisme des protéines
L'this compound joue un rôle important dans le métabolisme des protéines . Il aide à la synthèse et à la dégradation des protéines, ce qui est essentiel pour la croissance et la réparation des tissus corporels.
Industrie médicale
L'this compound est utilisé comme conservateur, désinfectant, déodorant et détoxifiant dans l'industrie médicale . Il est également utilisé comme agent de traitement de l'eau pour purifier l'eau et traiter les eaux usées .
Agriculture
L'this compound et ses dérivés sont utilisés comme stimulants de croissance en agriculture . Ils ont montré des résultats prometteurs pour améliorer la croissance des fleurs et des petites céréales .
Mécanisme D'action
Target of Action
Potassium orotate is a non-steroidal anabolic preparation . It primarily targets the liver, where it stimulates the synthesis of nucleic acids and the generation of albumin . It also targets muscle tissues, particularly in the context of exercise performance and fatigue .
Mode of Action
Potassium orotate interacts with its targets by improving appetite, cardiac glycosides tolerance, and stimulating regenerative and reparative processes of metabolism . It has a beneficial effect in disturbances of the albumin-producing function of the liver and protein metabolism .
Biochemical Pathways
Potassium orotate affects the biochemical pathways involved in the synthesis of protein molecules . It is a precursor of the pyrimidine nucleotides that make up the nucleic acids . It also plays a role in the regulation of muscle potassium, which has implications for skeletal and cardiac muscle contractile performance .
Pharmacokinetics
After oral administration, 10% of the potassium orotate dose is absorbed in the gastrointestinal tract . In the liver, it is converted into orotidine-5-phosphate . It is excreted by the kidneys, with 30% of it in the form of metabolites .
Result of Action
The action of potassium orotate results in the stimulation of regenerative and reparative processes of metabolism . It improves appetite and has a diuretic effect . It also increases the tolerance of cardiac glycosides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of potassium orotate. It’s important to note that the effectiveness of potassium orotate can be influenced by factors such as diet, physical activity levels, and overall health status .
Propriétés
IUPAC Name |
potassium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.K/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBUISJCVRMTAZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3KN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067004 | |
| Record name | Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24598-73-0 | |
| Record name | Potassium orotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024598730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM OROTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZDN9W1C9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of potassium orotate?
A1: While the exact mechanism remains unclear, research suggests potassium orotate may exert its effects by acting as a precursor to pyrimidine nucleotides, crucial components of RNA and DNA. [, , , , ] This is supported by studies observing increased RNA synthesis in fibroblasts treated with potassium orotate. [, ] Additionally, potassium orotate may influence calcium absorption in the intestines, potentially through interaction with calcium-binding proteins. []
Q2: What are the downstream effects of potassium orotate administration in animal models?
A2: Studies using animal models have reported various effects following potassium orotate administration, including:
- Enhanced collagenogenesis: Improved neocollagenogenesis and faster connective tissue capsule formation were observed in rats implanted with polypropylene endoprostheses. []
- Stimulated wound healing: Faster wound healing and increased RNA synthesis in fibroblasts were noted in mice. [, ]
- Improved liver regeneration: Accelerated liver regeneration following partial hepatectomy was observed in rats. []
- Potential cardioprotective effects: Some studies suggest a potential protective effect against adrenaline-induced myocardial dystrophy in rats. [, ]
- Modulation of immune response: Studies show potential for modulating the immune response, particularly in the context of wound healing and inflammatory processes. [, ]
Q3: What is the molecular formula and weight of potassium orotate?
A3: Potassium orotate has the molecular formula C5H3KN2O4 and a molecular weight of 194.22 g/mol. []
Q4: Has the compatibility of potassium orotate with other substances been investigated?
A4: Yes, at least one study has investigated the compatibility of potassium orotate with spironolactone using High-Performance Liquid Chromatography (HPLC). The study found no evidence of interaction between the two substances, suggesting compatibility. []
Q5: Are there any studies exploring the catalytic properties of potassium orotate?
A5: The provided research does not focus on the catalytic properties of potassium orotate. The focus lies primarily on its potential biological effects and applications.
Q6: Have any computational chemistry studies been conducted on potassium orotate?
A6: The provided research does not mention any specific computational chemistry studies conducted on potassium orotate.
Q7: Is there information on the Structure-Activity Relationship (SAR) of potassium orotate and its analogs?
A7: The provided research does not offer detailed insights into the SAR of potassium orotate or its analogs.
Q8: What is known about the stability and formulation strategies for potassium orotate?
A8: While the provided research doesn't delve into specific stability details, one study mentions the use of liposomes for encapsulating potassium orotate, aiming for targeted delivery and potentially enhancing its stability and bioavailability. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



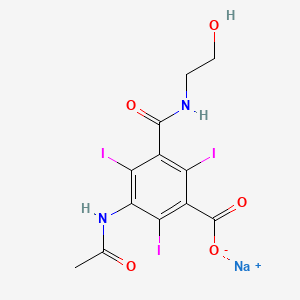
![(3E)-3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one](/img/structure/B1262209.png)
![(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one](/img/structure/B1262210.png)

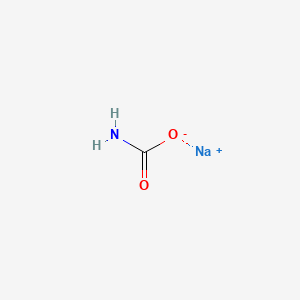

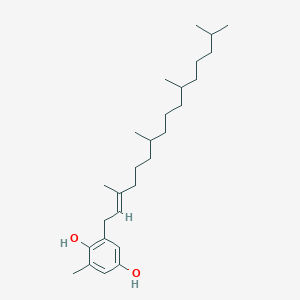
![6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1262220.png)

![8-(Methoxycarbonyl)octyl 3-O-[2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranoside](/img/structure/B1262222.png)
